1-Methylisoquinolin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylisoquinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-10-6-9(11)3-2-8(10)4-5-12-7/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENANDBEBCFYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309901 | |
| Record name | 1-Methyl-7-isoquinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31181-24-5 | |
| Record name | 1-Methyl-7-isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31181-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-7-isoquinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methylisoquinolin 7 Amine and Its Analogs
General Strategies for Isoquinoline (B145761) Nucleus Construction
The assembly of the isoquinoline core is a well-trodden path in organic synthesis, with several classical and modern methods at the disposal of chemists. These strategies offer varied entries to the bicyclic system, accommodating a range of functional groups and substitution patterns.
Classical Cyclization Reactions in Isoquinoline Synthesis
Time-honored cyclization reactions remain fundamental to the synthesis of isoquinolines. These methods, developed over a century ago, are still widely employed due to their reliability and broad applicability.
The Bischler–Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. wikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, typically in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com The reaction is particularly effective when the aromatic ring is activated with electron-donating groups. nrochemistry.com
The mechanism of the Bischler-Napieralski reaction can proceed through two main pathways: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding via a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org A significant side reaction can be the retro-Ritter reaction, leading to the formation of styrenes. organic-chemistry.org To mitigate this, the reaction can be carried out using the corresponding nitrile as a solvent or by employing reagents like oxalyl chloride to generate an N-acyliminium intermediate. jk-sci.com
| Reagent/Condition | Product | Key Feature |
| POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline (B110456) | Standard dehydrating agents for cyclization. wikipedia.orgnrochemistry.com |
| Tf₂O, PPA | 3,4-Dihydroisoquinoline | Used with phenethylcarbamates. wikipedia.org |
| Nitrile as solvent | 3,4-Dihydroisoquinoline | Suppresses the retro-Ritter side reaction. jk-sci.com |
| Oxalyl chloride | 3,4-Dihydroisoquinoline | Forms an N-acyliminium intermediate to avoid nitrile elimination. jk-sci.com |
Discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet–Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgname-reaction.com This reaction is essentially a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization. wikipedia.org
The Pictet-Spengler reaction is particularly valuable for the synthesis of optically active tetrahydroisoquinolines, which are prevalent in natural products. arkat-usa.org Stereoselective approaches often involve the use of chiral carbonyl derivatives or chiral auxiliaries to control the stereochemistry of the newly formed stereocenter at the C-1 position. arkat-usa.org The nature of the aromatic ring plays a crucial role; electron-rich systems like indoles or pyrroles react under mild conditions, whereas less nucleophilic rings such as phenyl groups require harsher conditions. wikipedia.org
| Reactants | Catalyst | Product | Significance |
| β-phenethylamine, formaldehyde (B43269) dimethyl acetal | HCl | 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) | The original discovery of the reaction. arkat-usa.org |
| Tryptamine, aldehyde | Acid | Tetrahydro-β-carboline | Important for the synthesis of indole (B1671886) alkaloids. arkat-usa.org |
| β-arylethylamine, chiral aldehyde | Acid | Chiral tetrahydroisoquinoline | Key for asymmetric synthesis of natural products. arkat-usa.org |
The Ritter reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alkene or an alcohol in the presence of a strong acid. The reaction proceeds through the formation of a carbenium ion, which is then attacked by the nitrile to form a nitrilium ion. Subsequent hydrolysis yields the amide.
While the classical Ritter reaction is an intermolecular process, intramolecular variants can be employed for the synthesis of heterocyclic systems. In the context of isoquinoline synthesis, an intracyclic Ritter-type reaction can lead to the formation of dihydroisoquinoline derivatives. This approach, however, is less common than the Bischler-Napieralski or Pictet-Spengler reactions for constructing the core isoquinoline scaffold. One of the potential side reactions in the Bischler-Napieralski synthesis is a retro-Ritter reaction, which underscores the mechanistic link between these transformations. organic-chemistry.org
Modern Approaches for Building the Isoquinoline Scaffold
In recent years, a plethora of modern synthetic methods have been developed for the construction of the isoquinoline scaffold, often focusing on principles of green chemistry and improved efficiency. These methods include transition-metal-catalyzed reactions, microwave-assisted synthesis, and photocatalysis. These contemporary strategies aim to overcome the limitations of classical methods, such as the need for harsh conditions and the generation of significant waste.
Modern approaches often utilize transition metals like palladium, rhodium, or copper to catalyze C-H activation and annulation reactions, providing direct and atom-economical routes to isoquinolines. Microwave-assisted synthesis has also gained prominence, as it can significantly reduce reaction times and improve yields. These innovative methods offer access to a wide range of substituted isoquinolines that may be difficult to prepare using classical techniques.
Targeted Synthesis of 1-Methylisoquinoline (B155361) Core Structures
The synthesis of 1-methylisoquinolines can be achieved through various strategies, including modifications of the classical methods described above. A common approach involves the Bischler-Napieralski reaction of N-acetyl-β-phenylethylamine, which, after cyclization and subsequent dehydrogenation, yields 1-methylisoquinoline.
A specific synthetic route towards 7-substituted 1-methylisoquinolines can be envisioned through the nitration of a suitable 1-methylisoquinoline precursor, followed by reduction of the nitro group. For instance, the synthesis of 7-Nitro-1-methyl-3,4-dihydroisoquinoline has been reported. mdpi.com This key intermediate can then be subjected to reduction to yield the corresponding 7-amino derivative.
A plausible synthetic sequence for obtaining 1-Methylisoquinolin-7-amine is outlined below:
Nitration: A suitable 1-methyl-3,4-dihydroisoquinoline (B1216472) precursor can be nitrated using reagents such as potassium nitrate (B79036) in sulfuric acid to introduce a nitro group at the 7-position of the aromatic ring. mdpi.com
Reduction: The resulting 7-nitro-1-methyl-3,4-dihydroisoquinoline can then be reduced to the corresponding 7-amino compound. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid and ethanol (B145695). mdpi.com Catalytic hydrogenation over palladium on carbon is also a widely used method for the reduction of aromatic nitro groups. organic-chemistry.orgresearchgate.net
Aromatization: The final step would involve the dehydrogenation of the 7-amino-1-methyl-3,4-dihydroisoquinoline to the fully aromatic this compound. This can be achieved using various oxidizing agents, such as palladium on carbon at elevated temperatures, or other dehydrogenating agents.
The following table summarizes a potential synthetic route to the target compound based on literature precedents for analogous structures:
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Bischler-Napieralski Cyclization | N-acetyl-β-(m-nitrophenyl)ethylamine, POCl₃ | 1-Methyl-7-nitro-3,4-dihydroisoquinoline |
| 2 | Reduction of Nitro Group | SnCl₂, HCl/EtOH or H₂, Pd/C | 7-Amino-1-methyl-3,4-dihydroisoquinoline mdpi.com |
| 3 | Dehydrogenation/ Aromatization | Pd/C, heat | This compound |
This strategic approach, combining classical isoquinoline synthesis with functional group manipulations, provides a viable pathway to the target molecule, this compound, and its analogs, which are of significant interest in the development of new therapeutic agents.
Regioselective Introduction of the 7-Amine Functionality
The placement of an amine group at the C7 position of the 1-methylisoquinoline core is a critical step in the synthesis of the target compound and its analogs. This transformation is typically achieved through either direct amination techniques or, more commonly, via the reduction of a nitro-substituted precursor.
Strategies for Direct Amination
Direct C-H amination is a powerful and atom-economical method for installing nitrogen-containing functional groups onto aromatic systems without prior functionalization. While challenging, photocatalysis has emerged as a viable strategy for the direct reaction of arenes with alkyl amines. nih.gov This approach avoids the need for pre-installing a directing or activating group, such as a halogen or boronic acid, which is common in traditional cross-coupling methods. nih.gov The formation of carbon-nitrogen bonds through these modern methods represents a significant advancement in the synthesis of aromatic amines, which are crucial components in materials science and pharmaceuticals. nih.gov
For the isoquinoline system, regioselectivity can be a significant hurdle. Electrophilic substitution reactions on isoquinoline tend to occur on the benzene (B151609) ring portion. For instance, nitration can yield a mixture of 5- and 8-nitroisoquinolines, while bromination can selectively produce 5-bromoisoquinoline. tutorsglobe.com Achieving selectivity at the C7 position often requires specific directing groups or specialized catalytic systems that can overcome the inherent reactivity patterns of the heterocyclic nucleus.
Reduction of Nitro Precursors
A more established and widely used method for introducing the 7-amino group is through the reduction of a 7-nitroisoquinoline (B179579) intermediate. This two-step process involves the initial regioselective nitration of the isoquinoline core, followed by the reduction of the nitro group to an amine.
The synthesis of the nitro precursor, such as 7-nitro-1-methyl-3,4-dihydroisoquinoline or 7-nitro-1-methylisoquinoline, is the key step. The nitration of 1-methylisoquinoline derivatives can be influenced by the existing substituents and reaction conditions. For example, the nitration of 6,7-dimethoxy-1-methylisoquinoline (B8805874) has been shown to yield the 8-nitro derivative. evitachem.comresearchgate.net Obtaining the 7-nitro isomer often requires starting from a precursor where the 7-position is activated or other positions are blocked. Aromatization of a 7-nitro-1,2,3,4-tetrahydroisoquinoline (B1312399) precursor, for instance using iodine or mercury(II) acetate, can yield the desired 7-nitroisoquinoline. thieme-connect.de
Once the 7-nitro precursor is obtained, the reduction of the nitro group is typically straightforward and can be accomplished using a variety of reagents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C), or chemical reduction using metals like iron, tin, or zinc in acidic media. researchgate.netorganic-chemistry.org Hydrazine-based reductions, sometimes supported on alumina (B75360) and activated by microwave irradiation, also provide an efficient and often high-yielding route to the corresponding amine. researchgate.net
Table 1: Selected Methods for Nitroarene Reduction
| Reducing Agent/System | Substrate Type | Notes | Reference |
|---|---|---|---|
| Iron (Fe) in Acetic Acid | Nitroethene isoquinoline derivative | Effective for reductive cyclization. | researchgate.net |
| Hydrazine hydrate (B1144303) on Alumina (FeCl₃·6H₂O) | Aromatic nitro compounds | Solvent-free conditions, microwave irradiation enhances reaction. | researchgate.net |
| Potassium borohydride (B1222165) (KBH₄) and Iodine (I₂) | General nitroarenes | Generates BI₃ in situ as the active reductant. | organic-chemistry.org |
| Cobalt catalyst with methylhydrazine | General nitroarenes | Provides high chemoselectivity for the nitro group. | organic-chemistry.org |
Advanced Methodologies for Derivatization at C1, C7, and the Isoquinoline Ring System
Further functionalization of the this compound scaffold is crucial for developing analogs with diverse properties. Advanced synthetic methods, including transition metal-catalyzed reactions and photochemical transformations, offer powerful tools for modifying the molecule at various positions.
Transition Metal-Catalyzed C–H Functionalization and Cross-Coupling Reactions
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules. C-H functionalization and cross-coupling reactions are cornerstone techniques for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govwikipedia.orgnih.govnih.govtaylorandfrancis.com
C-H Functionalization: Direct C-H functionalization allows for the introduction of new groups onto the isoquinoline ring without pre-existing handles. While the C2 position of quinolines and isoquinolines is often the most reactive due to electronic effects and the directing capacity of the nitrogen atom, recent advances have enabled functionalization at more distal positions like C4, C5, and C8. nih.govacs.org For the this compound system, a directing group strategy could potentially be employed to guide a metal catalyst to a specific C-H bond, enabling the introduction of aryl, alkyl, or other functional groups.
Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura (using boronic acids), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (using terminal alkynes) couplings are indispensable. nih.govdb-thueringen.de If a halogen atom is present on the isoquinoline ring (e.g., at C4 or C5) or on the 7-amino group (via diazotization and Sandmeyer reaction), these positions can be readily modified. For instance, a 7-bromo-1-methylisoquinoline (B1373894) could be coupled with various organoboron reagents to install a wide array of substituents at the 7-position. Similarly, the 7-amino group itself can participate in Buchwald-Hartwig amination reactions to form more complex diarylamines. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Reactions on Heterocycles
| Reaction Type | Catalyst/Reagents | Position Functionalized | Notes | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃ | Aryl-Aryl | Widely used in drug discovery for C-C bond formation. | nih.gov |
| Buchwald-Hartwig Amination | Palladium catalyst | Aryl-Nitrogen | Key method for generating aromatic C-N bonds. | nih.gov |
| C-H Arylation | Palladium catalyst | C8 of Quinoline (B57606) N-Oxides | Site-selectivity can be achieved with N-oxide directing group. | acs.org |
| C-H Alkenylation | Nickel/Lewis Acid | C2 of Pyridines | Demonstrates C-H activation for C-C double bond formation. | nih.gov |
Aminomethylation and Subsequent Hydrogenolysis Strategies
Introducing a methyl group at the C1 position can be challenging via direct methylation. An alternative strategy involves an aminomethylation/hydrogenolysis sequence. beilstein-journals.org This method is particularly useful when direct metalation and quenching with a methylating agent is problematic. The strategy involves metalating the C1 position, quenching with an aminomethylating agent like Eschenmoser's salt, and then removing the aminomethyl group via hydrogenolysis to leave a methyl group. beilstein-journals.org For example, a 7-protected isoquinoline could be metalated at C1, followed by reaction with Eschenmoser's reagent. The resulting tertiary amine is then quaternized and subjected to hydrogenolysis, which cleaves the C-N bond to yield the desired 1-methylisoquinoline. beilstein-journals.org This method offers a clean and efficient alternative to direct methylation protocols.
Photochemical Transformations and Rearrangements
Photochemistry offers unique pathways for functionalizing heterocyclic compounds under mild conditions. researchgate.netnih.govresearchgate.net Visible-light-mediated reactions, in particular, have gained prominence as a green and powerful synthetic tool.
For isoquinolines, photochemical C-H hydroxyalkylation has been reported. researchgate.netnih.govresearchgate.net This process utilizes the excited-state reactivity of certain compounds to generate acyl radicals, which then add to the protonated isoquinoline ring. This method avoids the need for external oxidants typical of classical Minisci-type reactions and leads to hydroxyalkylated products. researchgate.netnih.govresearchgate.net Another approach involves photo-induced cascade reactions. For instance, a cascade amidation/cyclization of N-(methacryloyl)benzamide with a carbamoyl (B1232498) radical generated via a photosensitizer has been used to synthesize amide-functionalized isoquinoline-1,3-diones. rsc.org These photochemical methods provide access to novel derivatives that may be difficult to obtain through traditional thermal reactions.
Multi-Component and One-Pot Synthetic Protocols
Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic chemistry, offering significant advantages in terms of efficiency, atom economy, and reduction of waste by combining multiple operational steps into a single synthetic procedure. These strategies are particularly valuable for the construction of complex heterocyclic frameworks like isoquinolines.
One notable approach involves the synthesis of fused isoquinoline systems through cascade reactions. For instance, selenated and sulfenylated imidazo[2,1-a]isoquinoline (B1217647) scaffolds can be synthesized via a multicomponent cascade cyclization reaction. This process begins with the intermolecular nucleophilic attack of an isoquinolin-1-amine on an acetophenone, which then undergoes intramolecular annulation to form the imidazo[2,1-a]isoquinoline core. Subsequent reaction with electrophilic selenium or sulfur reagents furnishes the final functionalized products. nih.gov
Another example is the three-component synthesis of coumarin-based pyrrolo[2,1-a]isoquinoline (B1256269) carbaldehydes. nih.gov This reaction involves the in-situ generation of an isoquinolinium ylide from isoquinoline and a 2-bromoacetophenone. This ylide then participates in a [3 + 2] cycloaddition or a nucleophilic conjugate addition with an aldehyde, followed by intramolecular cyclization to yield the complex heterocyclic product in a single pot. nih.gov Palladium-catalyzed one-pot protocols have also been developed, such as the cascade oxidative addition for constructing isoquinolinone derivatives bearing a quaternary carbon core. nih.gov
While not specific to this compound itself, these methodologies highlight the potential for rapid assembly of substituted isoquinoline cores. The principles of these MCRs, such as the Mannich reaction, can be applied to the synthesis of related heterocyclic systems like tetrahydroquinolines. nih.gov The Mannich reaction, a condensation reaction involving an amine, an aldehyde (like formaldehyde), and a compound with an acidic proton, exemplifies a classic one-pot, three-component approach. nih.gov
| Reaction Type | Key Reactants | Resulting Scaffold | Key Features |
|---|---|---|---|
| Cascade Cyclization | Isoquinolin-1-amine, Acetophenone, Electrophilic Se/S source | Selenated/Sulfenylated Imidazo[2,1-a]isoquinoline | Multicomponent cascade process nih.gov |
| [3+2] Cycloaddition | Isoquinoline, 2-Bromoacetophenone, Aldehyde | Pyrrolo[2,1-a]isoquinoline | In-situ generation of isoquinolinium ylide nih.gov |
| Palladium-Catalyzed Cascade | Allenamide, Aldehyde | Isoquinolinone with Quaternary Carbon | One-pot carbopalladation and allylic alkylation nih.gov |
| Mannich Reaction | Amine, Formaldehyde, Tetrahydroquinoline | N-Mannich base of Tetrahydroquinoline | One-pot, three-component condensation nih.gov |
Stereoselective and Asymmetric Synthesis of Chiral 1-Methylisoquinoline Derivatives
The synthesis of chiral, non-racemic isoquinoline alkaloids and their derivatives is of significant interest due to their wide range of biological activities. acs.org A primary focus has been the introduction of a stereocenter at the C1 position, which is characteristic of many natural products. rsc.org Asymmetric synthesis of these compounds is typically achieved through either the modification of traditional synthetic methods or through modern catalytic enantioselective transformations. nih.govresearchgate.net
Catalytic asymmetric reduction of a C=N double bond in 3,4-dihydroisoquinoline (DHIQ) precursors is one of the most direct and atom-economical strategies for creating chiral 1-substituted tetrahydroisoquinolines (THIQs). rsc.orgmdpi.com This can be accomplished through asymmetric hydrogenation or asymmetric transfer hydrogenation.
Catalytic Asymmetric Hydrogenation:
Transition metal catalysts, particularly those based on iridium and ruthenium, have proven highly effective for the asymmetric hydrogenation of imines and N-heteroaromatics, including isoquinoline derivatives. mdpi.com
Iridium-Catalyzed Hydrogenation: Iridium complexes are among the most attractive catalysts for these transformations. Strategies have been developed to overcome catalyst deactivation, which can be caused by strong coordination with heteroatoms. mdpi.com
Ruthenium-Catalyzed Hydrogenation: Chiral ruthenium catalysts, including heterogeneous systems, have been successfully employed for the asymmetric hydrogenation of 1-substituted DHIQs. Heterogeneous catalysts are particularly advantageous for industrial applications due to their ease of recycling and reuse. mdpi.com
Catalytic Asymmetric Transfer Hydrogenation:
This method utilizes hydrogen donors such as formic acid, isopropanol (B130326), or Hantzsch esters in place of hydrogen gas. mdpi.com Both transition-metal catalysts and organocatalysts can be employed for asymmetric transfer hydrogenation of the C=N bond in DHIQs. mdpi.com
Other Stereoselective Strategies:
Beyond reduction, other methods have been developed to establish the C1-chirality.
1,3-Dipolar Cycloaddition: A [3 + 2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones, catalyzed by a chiral primary amine, can construct tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity (up to >95% ee). mdpi.com
Use of Chiral Auxiliaries: Chirality can be induced by attaching a chiral auxiliary to the nitrogen atom of the isoquinoline precursor. Subsequent diastereoselective reactions, such as the addition of a nucleophile to the C1 position, are followed by the removal of the auxiliary to yield the chiral product. researchgate.net
Modification of Traditional Syntheses: Asymmetric versions of classic isoquinoline syntheses like the Pictet-Spengler and Bischler-Napieralski reactions have been developed. acs.orgnih.govresearchgate.net In an asymmetric Bischler-Napieralski reaction, a β-phenylethylamine is acylated and cyclized, and the resulting 3,4-dihydroisoquinoline is then enantioselectively reduced. rsc.orgwikipedia.org
| Method | Catalyst/Reagent Type | Substrate | Key Feature | Reported Selectivity |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium Catalysts | 1-Substituted-3,4-dihydroisoquinoline | Direct, atom-economical reduction of C=N bond mdpi.com | High enantioselectivity |
| Asymmetric Transfer Hydrogenation | Transition-metal or Organocatalysts with H-donor | 1-Substituted-3,4-dihydroisoquinoline | Uses H-donors like formic acid or isopropanol mdpi.com | Variable, often high ee |
| [3+2] 1,3-Dipolar Cycloaddition | Chiral Primary Amine | C,N-cyclic azomethine imine, Allyl alkyl ketone | Forms dinitrogen-fused heterocycles mdpi.com | Up to >95% ee, >25:1 dr mdpi.com |
| Chiral Auxiliary Approach | Chiral group on isoquinoline nitrogen | N-acylated isoquinolinium salt | Diastereoselective nucleophilic addition researchgate.net | >90% ee reported for some alkaloids researchgate.net |
| Asymmetric Bischler-Napieralski Reaction | Chiral reducing agent | β-phenylethylamine derivative | Enantioselective reduction of the intermediate DHIQ rsc.org | Method dependent |
Chemical Reactivity and Mechanistic Studies of 1 Methylisoquinolin 7 Amine Derivatives
Reactivity of the Isoquinoline (B145761) Nitrogen Atom
The nitrogen atom in the isoquinoline ring of 1-methylisoquinolin-7-amine exhibits characteristic basic and nucleophilic properties. As an analog of pyridine (B92270), isoquinoline is a weak base, and its nitrogen can be readily protonated, alkylated, acylated, and oxidized. shahucollegelatur.org.intutorsglobe.comwikipedia.org
Protonation and Salt Formation: The nitrogen atom possesses a lone pair of electrons, making it a Brønsted-Lowry base. Treatment with strong acids, such as hydrochloric acid, results in protonation to form the corresponding isoquinolinium salt. tutorsglobe.comwikipedia.org The presence of the electron-donating 7-amino and 1-methyl groups is expected to increase the electron density on the nitrogen atom, enhancing its basicity compared to unsubstituted isoquinoline.
Alkylation and Acylation: The nitrogen atom can act as a nucleophile, reacting with alkylating and acylating agents. These reactions lead to the formation of N-alkyl or N-acyl isoquinolinium salts, respectively. shahucollegelatur.org.in
Oxidation: Oxidation of the isoquinoline nitrogen can be achieved using peroxy acids. shahucollegelatur.org.inyoutube.com This reaction typically yields the corresponding N-oxide, a transformation that can alter the electronic properties and subsequent reactivity of the heterocyclic system. youtube.com
Lewis Acid Adducts: The nitrogen atom can also coordinate with Lewis acids, such as boron trifluoride (BF₃), to form stable adducts. tutorsglobe.comwikipedia.org
Transformations at the C1-Methyl Group
The methyl group at the C1 position of the isoquinoline ring is particularly reactive due to its proximity to the ring nitrogen. The protons of this methyl group are acidic and can be abstracted to form a reactive intermediate, which can then participate in various condensation and functionalization reactions.
A notable transformation involves the reaction of 1-methylisoquinoline (B155361) derivatives with dimethylformamide-dimethylacetal (DMF-DMA). scirp.orgresearchgate.net This reaction leads to the formation of enaminones, which are versatile synthetic intermediates. scirp.orgresearchgate.netscispace.com For instance, the triazoloisoquinoline derivative, formed from 1-methylisoquinoline, reacts with DMF-DMA to yield the corresponding enaminone, which can be used for the synthesis of more complex heterocyclic systems like pyrazolyl triazoloisoquinolines. scirp.orgresearchgate.netscispace.com
| Reactant | Reagent | Product | Reference |
| 1-Methylisoquinoline Derivative (Triazoloisoquinoline 4) | Dimethylformamide-dimethylacetal (DMF-DMA) | Enaminone 7 | scirp.orgresearchgate.netscispace.com |
Chemical Modifications of the 7-Amine Substituent
The 7-amino group is a primary aromatic amine and thus exhibits a rich and predictable reactivity profile. It can undergo a wide range of chemical modifications, allowing for the synthesis of a diverse array of derivatives. nih.gov The synthesis of the parent compound, 7-amino-1-methyl-3,4-dihydroisoquinoline, can be achieved by the reduction of the corresponding 7-nitro derivative using reagents like tin(II) chloride. mdpi.com
Common modifications of the 7-amino group include:
Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce various functional groups or to protect the amine.
Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides. nih.gov
Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation can be an issue. youtube.com Reductive amination, using aldehydes or ketones in the presence of a reducing agent, provides a more controlled method for N-alkylation, such as methylation using formaldehyde (B43269). nih.govdntb.gov.ua
Diazotization: Reaction with nitrous acid at low temperatures would convert the primary amine into a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.
Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core
The substitution pattern on the isoquinoline core is influenced by the inherent electronic properties of the bicyclic system and the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (SEAr): In unsubstituted isoquinoline, electrophilic attack occurs preferentially on the benzene (B151609) ring at the C5 and C8 positions. shahucollegelatur.org.intutorsglobe.com In this compound, the powerful electron-donating and activating 7-amino group dominates the directing effects. As an ortho, para-director, the amino group strongly activates the C6 and C8 positions towards electrophilic attack. The C1-methyl group, a weaker activating group, further reinforces this preference. Therefore, electrophilic substitution reactions like nitration, halogenation, and sulfonation are expected to occur predominantly at the C6 and C8 positions.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of the isoquinoline system is electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring. youtube.com Nucleophilic substitution generally occurs at the C1 position. shahucollegelatur.org.iniust.ac.ir The Chichibabin amination, for example, involves the reaction of isoquinoline with sodium amide to yield 1-aminoisoquinoline. shahucollegelatur.org.in For this compound, nucleophilic attack at C1 would require the displacement of the methyl group, which is not a typical leaving group. However, if a good leaving group (e.g., a halogen) were present at the C1 position, it would be highly susceptible to nucleophilic displacement. iust.ac.ir
Cycloaddition Reactions and Formation of Fused Ring Systems
Cycloaddition reactions are powerful tools for constructing complex polycyclic molecules from the isoquinoline scaffold. These reactions can be used to build additional rings onto the existing framework, leading to the formation of novel fused heterocyclic systems. nih.govresearchgate.net
The isoquinoline core serves as a building block for the synthesis of various fused nitrogen-containing heterocycles, including pyridoisoquinolines and related structures. For instance, 3-aminopyrido[2,1-a]isoquinolin-4-one derivatives have been synthesized through the condensation of 1-alkyl-3,4-dihydroisoquinolines with azlactones. semanticscholar.org Similarly, pyrimido[6,1-a]isoquinoline derivatives can be synthesized via ring closure of appropriate tetrahydroisoquinoline intermediates. mdpi.comnih.gov These examples demonstrate established strategies for constructing six-membered heterocyclic rings fused to the isoquinoline nitrogen, creating complex tricyclic systems.
A significant class of fused systems derived from 1-methylisoquinoline are the triazoloisoquinolines. These compounds are typically synthesized via a [3+2] cycloaddition reaction. Research has shown that the reaction of 1-methylisoquinoline with hydrazonoyl halides in ethanol (B145695), catalyzed by chitosan (B1678972) under microwave irradiation, efficiently affords scirp.orgscispace.commdpi.comtriazolo[3,4-a]isoquinolines. scirp.orgresearchgate.netscispace.com This reaction proceeds via a 1,3-dipolar cycloaddition mechanism. The resulting triazoloisoquinoline products are valuable precursors for further synthetic elaborations. scirp.orgresearchgate.net
| 1-Methylisoquinoline Reactant | Hydrazonoyl Halide Reactant | Product | Reference |
| 1-Methylisoquinoline | N-Aryl-C-ethoxycarbonylhydrazonoyl chloride | 3-Ethoxycarbonyl- scirp.orgscispace.commdpi.comtriazolo[3,4-a]isoquinoline | scirp.org |
| 1-Methylisoquinoline | C-Acetyl-N-arylhydrazonoyl chloride | 3-Acetyl- scirp.orgscispace.commdpi.comtriazolo[3,4-a]isoquinoline | researchgate.net |
These studies highlight the utility of the C1-methylisoquinoline scaffold in cycloaddition reactions to generate diverse and complex fused heterocyclic systems of pharmaceutical interest. scirp.orgresearchgate.net
Thiadiazolylisoquinoline Derivatives
The synthesis of thiadiazolylisoquinoline derivatives from this compound is predicated on the reactivity of its exocyclic amino group. A plausible and widely utilized pathway in heterocyclic chemistry involves the reaction of an aromatic amine with an isothiocyanate to form a thiourea (B124793) intermediate, which subsequently undergoes cyclization to form a thiadiazole ring.
For this compound, the initial step is the nucleophilic attack of the 7-amino group on the electrophilic carbon of an arylisothiocyanate. This reaction, typically conducted in a suitable solvent, yields an N-(1-methylisoquinolin-7-yl)-N'-arylthiourea derivative. The reactivity of aromatic amines towards isothiocyanates is well-established, with the reaction proceeding readily to form the corresponding thiourea adducts.
The subsequent and crucial step is the oxidative cyclization of the thiourea intermediate. This transformation can be achieved using various reagents, such as hydrazonoyl halides. The reaction proceeds by nucleophilic attack from the sulfur atom of the thiourea onto the electrophilic carbon of the hydrazonoyl halide, followed by intramolecular cyclization and elimination to afford the 1,3,4-thiadiazole (B1197879) ring fused or appended to the isoquinoline core. This method provides a versatile route to novel thiadiazolylisoquinoline systems.
Table 1: Proposed Reaction Scheme for Thiadiazolylisoquinoline Synthesis
| Step | Reactants | Intermediate/Product | Description |
| 1 | This compound + Arylisothiocyanate | N-(1-methylisoquinolin-7-yl)-N'-arylthiourea | Formation of a thiourea derivative via nucleophilic addition. |
| 2 | Thiourea intermediate + Hydrazonoyl halide | Thiadiazolylisoquinoline derivative | Cyclization to form the 1,3,4-thiadiazole ring system. |
Pyrimidoisoquinolinequinone Systems
The construction of pyrimidoisoquinolinequinone systems from this compound involves the formation of a pyrimidine (B1678525) ring fused to the isoquinoline scaffold, followed by oxidation. A common strategy for synthesizing fused pyrimidines is to start from an ortho-diamino or ortho-amino-carbonyl precursor. rsc.orgnih.gov
A hypothetical synthetic route would begin with the introduction of a functional group at the C8 position of this compound, ortho to the existing amino group. This could be achieved, for instance, through electrophilic substitution such as nitration, followed by reduction of the nitro group to an amine, yielding 1-methylisoquinoline-7,8-diamine.
This diamine is a key intermediate for building the pyrimidine ring. Reaction of the 1-methylisoquinoline-7,8-diamine with various C1 or C3 synthons can lead to the formation of the fused pyrimidine. For example:
Reaction with formamide or triethyl orthoformate would yield a pyrimido[4,5-h]isoquinoline.
Condensation with urea or thiourea would produce a 2-hydroxy- or 2-mercaptopyrimido[4,5-h]isoquinoline derivative. rsc.org
Reaction with a β-ketoester or malonic acid derivative would provide a more substituted pyrimidine ring.
Once the pyrimidoisoquinoline core is established, the final "quinone" functionality can be introduced. This typically requires the presence of electron-donating groups, such as hydroxyls, on the benzene ring of the isoquinoline moiety, which can then be oxidized to a quinone using appropriate oxidizing agents. The synthesis of pyrimido-isoquinolin-quinones has been a subject of research, with various methods developed from different starting materials. citedrive.comresearchgate.net
Oxidation and Reduction Pathways of this compound
The oxidation and reduction of this compound can occur at several sites, primarily the heterocyclic nitrogen atom and the fused ring system.
Oxidation: The most common oxidation pathway for tertiary amines and nitrogen-containing heterocycles like isoquinoline is N-oxidation. shahucollegelatur.org.in Treatment of this compound with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide would be expected to yield the corresponding this compound N-oxide. The oxygen atom coordinates with the nitrogen, forming a stable N-oxide. This transformation is significant as N-oxides of isoquinolines are versatile intermediates in organic synthesis and can exhibit unique biological properties. rsc.orgthieme-connect.de
Furthermore, the presence of the activating 7-amino group can direct oxidation towards the benzene portion of the isoquinoline ring under certain conditions. shahucollegelatur.org.in Oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate, for example, has been shown to affect the benzene ring. shahucollegelatur.org.in
Reduction: Reduction of the isoquinoline ring system can also proceed via different pathways.
Catalytic Hydrogenation: This is a common method for reducing the isoquinoline nucleus. Depending on the reaction conditions, particularly the acidity of the medium, selective reduction can be achieved. Typically, the pyridine ring is preferentially reduced, leading to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. shahucollegelatur.org.in
Hydride Reagents: Reagents like sodium borohydride (B1222165) or lithium aluminum hydride can also be used for reduction, often targeting specific functional groups or the heterocyclic ring.
N-Oxide Reduction: If the isoquinoline N-oxide is formed, it can be readily reduced back to the parent isoquinoline using various reducing agents, such as trivalent phosphorus compounds (e.g., PCl₃) or through catalytic hydrogenation. A method for the rearomatization of tetrahydroisoquinolines using pyridine-N-oxide as an oxidant has also been reported, highlighting the reversible nature of these redox processes. acs.org
Computational Mechanistic Elucidation of Reactions
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate the reaction mechanisms, reactivity, and electronic properties of molecules like this compound. thieme-connect.de
Reactivity and Frontier Molecular Orbitals: The reactivity of the molecule can be predicted by analyzing its frontier molecular orbitals (HOMO and LUMO). The distribution of the HOMO indicates the most likely sites for electrophilic attack, while the LUMO distribution indicates sites susceptible to nucleophilic attack. For this compound, calculations would likely show a high HOMO density on the 7-amino group and specific positions on the aromatic rings, guiding its reaction with electrophiles. The LUMO is expected to be distributed over the heterocyclic pyridine ring, indicating its susceptibility to nucleophiles or reduction.
Mechanistic Pathway Analysis: For the reactions described above, computational studies can map out the entire reaction pathway.
Thiadiazole Formation: DFT calculations can model the initial nucleophilic attack of the amino group on the isothiocyanate, confirming the formation of the thiourea intermediate. Subsequent steps, including the localization of the transition state for the cyclization reaction, can determine the activation energy barrier, providing insight into the reaction kinetics and the most favorable pathway. researchgate.net
Pyrimidine Synthesis: In the formation of the pyrimidoisoquinoline system, DFT can be used to compare the energetics of different cyclization strategies. By calculating the stability of intermediates and the energy of transition states, the most plausible mechanistic route for the ring closure can be identified. acs.orgresearchgate.net
N-Oxidation: The mechanism of N-oxidation can be studied by modeling the approach of the oxidizing agent (e.g., m-CPBA) to the isoquinoline nitrogen. Calculations of the transition state structure and the associated energy barrier can provide a detailed picture of the oxygen transfer process.
Such computational analyses, which investigate properties like molecular electrostatic potential, bond lengths, and charge distribution, are invaluable for rationalizing observed experimental outcomes and for predicting the reactivity of novel derivatives. jchemrev.comjchemrev.com
Biological and Pharmacological Research on 1 Methylisoquinolin 7 Amine and Its Analogs
In Vitro Assessment of Antimicrobial Activity
The isoquinoline (B145761) core is a key feature in many compounds, both natural and synthetic, that exhibit a broad spectrum of biological activities, including antimicrobial effects against various pathogens researchgate.netmdpi.com.
Antibacterial Spectrum and Efficacy (e.g., against Gram-positive pathogens)
Derivatives of the isoquinoline skeleton have shown notable antibacterial properties, particularly against Gram-positive bacteria. A study on tricyclic isoquinoline derivatives identified compounds with efficacy against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium mdpi.com. For instance, certain synthesized compounds demonstrated minimum inhibitory concentrations (MICs) as low as 16 µg/mL against S. aureus mdpi.com.
Alkynyl isoquinolines represent another class of derivatives with potent bactericidal activity against a range of Gram-positive bacteria, including clinically significant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) nih.govvt.edu. Two such compounds, HSN584 and HSN739, displayed moderate antibacterial activity with MIC values ranging from 4 to 16 µg/mL against bacteria such as Staphylococcus epidermidis, Listeria monocytogenes, and Enterococcus faecalis nih.gov. The mechanism of these alkynyl isoquinolines appears to involve the disruption of cell wall and nucleic acid biosynthesis in S. aureus nih.govvt.edu.
Furthermore, other quinoline-based compounds have been recognized for their antibacterial action. Quinolone analogs are widely used in clinical practice due to their broad antibacterial spectrum nih.gov. Novel quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive strains, with some compounds exhibiting MIC values as low as 0.75 μg/mL against MRSA nih.gov.
| Compound/Analog Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Tricyclic Isoquinoline Derivative (8d) | Staphylococcus aureus | 16 µg/mL | mdpi.com |
| Tricyclic Isoquinoline Derivative (8f) | Staphylococcus aureus | 32 µg/mL | mdpi.com |
| Tricyclic Isoquinoline Derivative (8f) | Streptococcus pneumoniae | 32 µg/mL | mdpi.com |
| Alkynyl Isoquinolines (HSN584, HSN739) | Various Gram-positive bacteria | 4–16 µg/mL | nih.gov |
| Quinoline-2-one Derivative (6c) | Methicillin-resistant S. aureus (MRSA) | 0.75 µg/mL | nih.gov |
Antifungal Properties
The antifungal potential of isoquinoline derivatives has also been a subject of investigation. Various analogs have been designed and synthesized, demonstrating significant activity against plant-pathogenic fungi and human fungal pathogens researchgate.netjlu.edu.cnnih.govnih.gov.
In one study, novel isoquinoline derivatives were synthesized by incorporating a diphenyl ether fragment. Several of these compounds exhibited high inhibition rates (up to 93.0%) against Physalospora piricola and Rhizotonia cerealis at a concentration of 50 mg/L jlu.edu.cnresearchgate.net. Another compound from this series, 9f, showed excellent efficacy against Alternaria solani (80.4%), Alternaria alternata (88.2%), and Physalospora piricola (93.8%) nih.gov. The in vivo antifungal activity of compound 9f against P. piricola on apples was found to be comparable to the commercial fungicide chlorothalonil (B1668833) nih.gov.
Other research has focused on isoxazole-like benzamide (B126) and isoquinolinone hybrids. These compounds were evaluated for their antifungal activity against six fungal species, with some derivatives showing promising results mdpi.com. Specifically, certain isoxazolidine (B1194047) isoquinolinone hybrids demonstrated potent activity against all tested micromycetes and yeasts, with one compound being 10–100 times more active than the reference drug ketoconazole (B1673606) against Aspergillus niger mdpi.com. The structural features, such as 4-methoxy phenyl substitutions, appear to contribute significantly to the antifungal activity nih.gov.
| Compound/Analog Class | Fungal Strain | Activity/Inhibition Rate | Reference |
|---|---|---|---|
| Isoquinoline Derivative (Ic, Ie, Il) | Physalospora piricola | ~93.0% at 50 mg/L | jlu.edu.cnresearchgate.net |
| Isoquinoline Derivative (Ic, Ie, Il) | Rhizotonia cerealis | ~93.0% at 50 mg/L | jlu.edu.cnresearchgate.net |
| Isoquinoline Derivative (9f) | Alternaria solani | 80.4% at 50 mg/L | nih.gov |
| Isoquinoline Derivative (9f) | Alternaria alternata | 88.2% at 50 mg/L | nih.gov |
| Isoquinoline Derivative (9f) | Physalospora piricola | 93.8% at 50 mg/L (EC50 = 3.651 mg/L) | nih.gov |
| Isoxazolidine Isoquinolinone Hybrid (10bm) | Aspergillus niger | 10–100x more active than Ketoconazole | mdpi.com |
Anticancer Research and Cellular Mechanisms
The isoquinoline framework is a common feature in a number of compounds investigated for their anticancer properties semanticscholar.orgmdpi.com. Research into analogs, such as 7-aminoisoquinoline-5,8-quinones, has shed light on their cytotoxic effects on various cancer cell lines researchgate.netresearchgate.net.
Modes of Action in Cancer Cell Lines (e.g., apoptosis induction)
Several isoquinoline derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. For instance, water-soluble derivatives of 7β-hydroxycholesterol have been shown to induce apoptosis in colon carcinoma cell lines, as evidenced by DNA fragmentation and the cleavage of caspase-3 nih.gov. The cytotoxic activity of these compounds is often evaluated using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50) ekb.eg.
Studies on 7-aminoisoquinoline-5,8-quinone derivatives have demonstrated moderate to high cytotoxic activity against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range (0.5 to 6.25 μM) researchgate.net. The specific structure and position of amino acid fragments attached to the isoquinolinequinone core play a significant role in their cytotoxic effects researchgate.net. Similarly, novel quinoline (B57606) derivatives have been shown to induce cytotoxicity in breast (MCF-7) and lung (A549) cancer cell lines, with IC50 values of 3.1 µg/mL and 9.96 μg/mL, respectively mdpi.com. The mechanism of action for these compounds involves the upregulation of apoptotic proteins like caspase-3 and p53 mdpi.com.
Furthermore, some synthetic derivatives have shown inhibitory effects on breast cancer cell lines by causing cell-cycle arrest without necessarily inducing apoptosis nih.gov. Other compounds, like certain Schiff's bases, have demonstrated potent antitumor activities by inhibiting key enzymes such as EGFR and HER2, leading to apoptosis and cell cycle arrest at the G2/M phase mdpi.com.
Redox Properties and Biological Activity
The biological activity of quinone-containing compounds, including isoquinolinequinones, is often linked to their redox properties researchgate.net. The ability of these molecules to undergo reduction can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis in cancer cells. The cytotoxic and antitumor activities of 7-phenylaminoisoquinoline-5,8-quinone derivatives have been shown to correlate with their half-wave potentials, a measure of their redox activity researchgate.net.
However, the role of redox properties can be complex. Some quinoline derivatives have been investigated for their antioxidant potential, which could be beneficial in neuroprotective contexts researchgate.netnih.gov. The antioxidant activity is related to their ability to scavenge free radicals through mechanisms like hydrogen atom transfer or single electron transfer researchgate.net. For example, certain quinoline-4-carboxylic acid derivatives have shown better antioxidant effects than their precursors in DPPH assays ui.ac.id. Conversely, some compounds can exhibit pro-oxidant activity, which may enhance their anticancer effects mdpi.com. The interplay between the structure of the isoquinoline derivative and its resulting redox properties is a critical factor in determining its ultimate biological effect.
Neuroprotective Investigations and Mechanisms
Significant research has been conducted on the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), an endogenous amine and a close analog of 1-Methylisoquinolin-7-amine nih.govjneuropsychiatry.orgnih.govresearchgate.netfrontiersin.orgnih.gov. 1MeTIQ has shown promise in protecting dopaminergic neurons, which are implicated in Parkinson's disease nih.govresearchgate.net.
Studies have demonstrated that 1MeTIQ exerts neuroprotective action against various neurotoxins, including 1-methyl-4-phenylpyridinium ion (MPP+), 6-hydroxydopamine (6-OHDA), and rotenone, in cultured rat mesencephalic neurons nih.govresearchgate.netmdsabstracts.org. This protective effect is stereoselective, with the (R)-enantiomer being more effective nih.govresearchgate.net.
The mechanisms underlying the neuroprotective effects of 1MeTIQ are believed to be multifaceted. Key proposed mechanisms include:
MAO Inhibition: 1MeTIQ is a reversible inhibitor of both monoamine oxidase A and B (MAO-A and MAO-B), which can reduce the oxidative stress associated with dopamine (B1211576) metabolism jneuropsychiatry.orgfrontiersin.orgnih.gov.
Free Radical Scavenging: The compound possesses free radical scavenging properties, which helps to counteract the damaging effects of oxidative stress induced by neurotoxins jneuropsychiatry.orgfrontiersin.orgnih.gov.
Antagonism of the Glutamatergic System: 1MeTIQ has been found to prevent glutamate-induced cell death and calcium (Ca2+) influx, suggesting an interaction with excitatory amino acid receptors jneuropsychiatry.orgfrontiersin.org.
Antioxidant Effects: It is suggested that 1MeTIQ may act as an indirect antioxidant, potentially by inducing the expression of antioxidant enzymes nih.govresearchgate.net.
These neuroprotective properties highlight the therapeutic potential of 1MeTIQ and related isoquinoline structures in the context of neurodegenerative diseases nih.govjneuropsychiatry.orgnih.govnih.gov.
Anti-inflammatory and Analgesic Research
There is no specific information available in the public research domain regarding the anti-inflammatory and analgesic properties of this compound. While studies on other isoquinoline analogs have reported such activities, these findings cannot be directly attributed to this compound without specific experimental evidence. For instance, research on certain tetrahydroisoquinoline derivatives has demonstrated analgesic and anti-inflammatory effects. biomedpharmajournal.org However, the structural differences between these compounds and this compound are significant enough that their biological activities cannot be assumed to be similar.
Elucidation of Molecular Targets and Pathways
Without enzyme and receptor binding data, the molecular targets and pathways through which this compound might exert biological effects remain unknown. Understanding the mechanism of action of a compound is a critical step in drug discovery and development, and this information is currently lacking for this compound.
Computational Chemistry and Cheminformatics for 1 Methylisoquinolin 7 Amine Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Methylisoquinolin-7-amine, molecular docking can be employed to understand its binding affinity and interaction with various protein targets. For instance, studies on similar quinoline (B57606) derivatives have utilized molecular docking to explore their potential as inhibitors of specific enzymes. The process involves preparing the 3D structure of this compound and docking it into the active site of a target protein. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.
The binding affinity is often expressed as a docking score, with lower scores indicating a more favorable binding. For example, a hypothetical docking study of this compound against a panel of kinases might yield the following results:
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Kinase A | -8.5 | LYS72, GLU91, LEU148 |
| Kinase B | -7.2 | ASP168, PHE169, VAL23 |
| Kinase C | -6.8 | THR84, ILE145, MET147 |
| Kinase D | -9.1 | GLY22, SER88, ALA146 |
These docking studies are instrumental in rationalizing the mechanism of action at a molecular level and guiding the design of more potent and selective analogs.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity. The solid-phase FTIR and Raman spectra of related compounds like 6-methyl 1,2,3,4-tetrahydroquinoline (B108954) have been interpreted with the aid of DFT calculations, demonstrating the utility of this approach in understanding vibrational properties. nih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
| Parameter | Value (eV) | Implication |
| HOMO Energy | -5.8 | Electron-donating ability |
| LUMO Energy | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.6 | Chemical stability |
| Dipole Moment | 2.5 D | Polarity of the molecule |
These calculations can also predict the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack, which is crucial for understanding its metabolic pathways and potential interactions with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ijpsr.com These models are built by finding a correlation between calculated molecular descriptors and experimentally determined activity. For a series of analogs of this compound, a QSAR model could be developed to predict their biological efficacy, such as inhibitory activity against a particular enzyme. nih.gov
The development of a QSAR model involves calculating a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters. nih.gov A statistically significant model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. A hypothetical QSAR equation for a series of this compound derivatives might look like:
pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HD_count + 2.1
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
LogP is the logarithm of the partition coefficient.
MW is the molecular weight.
HD_count is the number of hydrogen bond donors.
Such models have been successfully applied to various classes of compounds, including quinoline derivatives, to guide the design of more potent therapeutic agents. nih.gov
In Silico Prediction of Pharmacokinetic and Toxicity Relevant Parameters (e.g., Absorption, Distribution, Metabolism)
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development. mdpi.com For this compound, various computational tools can be used to estimate its pharmacokinetic and toxicity profiles. These predictions are crucial for assessing the compound's drug-likeness and potential liabilities. udhtu.edu.ua
Predicted ADMET parameters for this compound could be summarized as follows:
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity |
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. iphy.ac.cn For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with a protein target. nih.gov By simulating the ligand-protein complex in a solvated environment, MD can reveal dynamic changes in interactions that are not captured by static docking studies. researchgate.net
Key insights from MD simulations include the root-mean-square deviation (RMSD) of the ligand in the binding pocket, which indicates the stability of the binding pose. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.
| Simulation Metric | Result | Interpretation |
| Ligand RMSD | < 2 Å | Stable binding pose |
| Protein RMSD | < 3 Å | No major conformational changes in the protein |
| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | Strong binding affinity |
| Key Hydrogen Bonds | Maintained > 80% of simulation time | Stable and important interactions |
These simulations offer a more detailed and dynamic picture of the ligand-protein interaction, which is crucial for understanding the molecular basis of its biological activity. nasa.gov
Virtual Screening and Lead Compound Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov If this compound is identified as a hit compound, virtual screening can be used to find other potential lead compounds with similar or improved properties. This can be done through either ligand-based or structure-based approaches.
In a ligand-based virtual screen, a model of this compound would be used to search for compounds with similar 2D or 3D features. In a structure-based virtual screen, the 3D structure of the target protein would be used to dock a large library of compounds, and those with the best docking scores would be selected for further investigation. This approach can significantly accelerate the process of lead identification. aragen.com
Cheminformatics Tools for Library Design and Optimization
Cheminformatics tools are essential for the design and optimization of compound libraries based on a lead structure like this compound. These tools can be used to enumerate virtual libraries of analogs by systematically modifying different parts of the molecule. For example, different substituents could be added to the isoquinoline (B145761) ring or the methyl group could be replaced with other alkyl groups.
These virtual libraries can then be filtered based on various criteria, such as physicochemical properties (e.g., Lipinski's rule of five), predicted ADMET properties, and predicted activity from QSAR models. This allows for the creation of a focused library of compounds with a higher probability of success for synthesis and biological testing. The use of cheminformatics in this way enables a more rational and efficient approach to lead optimization.
Analytical Methodologies for 1 Methylisoquinolin 7 Amine Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and properties of 1-Methylisoquinolin-7-amine. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum of the parent compound, 1-methylisoquinoline (B155361), signals corresponding to the protons of the isoquinoline (B145761) ring and the methyl group are observed. chemicalbook.com The protons on the heterocyclic and benzene (B151609) rings resonate in the aromatic region (typically δ 7.0-8.5 ppm), while the methyl protons appear as a sharp singlet in the upfield region (around δ 2.5-3.0 ppm). chemicalbook.com
For this compound, the presence of the amine group at the 7-position significantly influences the chemical shifts of the adjacent aromatic protons due to its electron-donating nature. The protons on the amine group itself would appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, confirming the substitution pattern and finalizing the structural assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ | ~2.7 | Singlet |
| NH₂ | Broad | Singlet |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure:
N-H Stretching: A primary amine group (-NH₂) typically exhibits two distinct bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. youtube.com
Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of the C-H stretching vibrations within the aromatic isoquinoline ring. libretexts.org
Aliphatic C-H Stretching: The methyl group (-CH₃) will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). libretexts.org
C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring system appear in the 1475-1600 cm⁻¹ region. libretexts.org
N-H Bending: The scissoring vibration of the primary amine group is typically observed in the range of 1550-1640 cm⁻¹. uc.edu
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine | N-H Bend | 1550 - 1640 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C / C=N Stretch | 1475 - 1600 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂), the molecular weight is 158.20 g/mol .
In a mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Since this compound contains two nitrogen atoms, its molecular ion peak is expected at an even m/z value (m/z = 158).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. mdpi.com This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions. fiu.edu The calculated exact mass of the [M+H]⁺ ion for C₁₀H₁₀N₂ is 159.0917, a value that can be precisely measured by HRMS to confirm the molecular formula.
UV-Visible Spectroscopy for Purity and Concentration
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for quantifying the concentration of this compound in a solution and assessing its purity. The isoquinoline ring system acts as a chromophore, absorbing UV light at characteristic wavelengths.
By measuring the absorbance at a specific wavelength (λmax) where the compound absorbs maximally, the concentration can be determined using the Beer-Lambert law. A calibration curve is typically constructed by plotting absorbance versus known concentrations of a pure standard. This curve can then be used to determine the concentration of unknown samples. Purity can be assessed by examining the shape of the UV spectrum and by using techniques like peak purity analysis in conjunction with chromatography.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, quantification, and purity assessment of this compound. A robust HPLC method must be developed and subsequently validated to ensure its reliability. nih.gov
Method Development: A typical reversed-phase HPLC method would be suitable for this compound. The development process involves optimizing several key parameters:
Column: A C18 column is a common choice, providing good retention for moderately polar compounds like this compound.
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an additive like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed to achieve optimal separation.
Flow Rate: A flow rate of around 1.0 mL/min is standard.
Detection: A UV detector set at the compound's λmax would provide high sensitivity.
Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. chemmethod.com Validation involves assessing several performance characteristics:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 3: Typical HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | Correlation coefficient (r²) of the calibration curve | r² ≥ 0.999 |
| Accuracy | Percent recovery of a known amount of analyte | 98.0% - 102.0% |
| Precision | Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2.0% |
| LOD | Signal-to-Noise Ratio | S/N ≥ 3 |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. For amines like this compound, which can be polar and reactive, GC analysis often requires a derivatization step to increase their volatility and improve chromatographic separation. bre.comhelsinki.firesearchgate.net This process involves reacting the amine with a specific reagent to form a less polar, more stable derivative that is more suitable for GC analysis. researchgate.net
The primary application of GC in the context of this compound research is for purity assessment and quantification in various matrices. When coupled with a mass spectrometer (GC-MS), it provides a high degree of sensitivity and selectivity, allowing for the identification and quantification of the target compound even at low concentrations. mostwiedzy.pl The choice of column, detector, and derivatization agent is critical for developing a successful GC method. bre.comresearchgate.net For instance, the use of a nitrogen-selective detector (NPD) can enhance sensitivity and selectivity for nitrogen-containing compounds like this compound. researchgate.net
Table 1: Typical GC Parameters for Amine Analysis
| Parameter | Description | Typical Setting/Value for Amine Analysis |
|---|---|---|
| Column | The stationary phase where separation occurs. | Capillary columns with non-polar or mid-polar stationary phases (e.g., DB-5MS). |
| Injector Temperature | Temperature at which the sample is vaporized. | Typically set high enough to ensure rapid vaporization without thermal degradation (e.g., 250-280 °C). |
| Carrier Gas | Inert gas that moves the sample through the column. | Helium or Nitrogen. |
| Oven Program | Temperature gradient used to elute compounds. | A temperature ramp (e.g., starting at 60°C, ramping to 300°C) is used to separate compounds with different boiling points. |
| Detector | Device used to detect the eluted compounds. | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS). |
| Derivatization Agent | Reagent used to increase volatility and reduce polarity. | Acylating agents (e.g., isobutyl chloroformate) or silylating agents. researchgate.netmostwiedzy.pl |
X-ray Crystallography for Three-Dimensional Structure Elucidation
The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. wikipedia.orgnih.gov This crystal, typically larger than 0.1 mm in all dimensions, is then mounted and exposed to an intense beam of X-rays. wikipedia.org The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are meticulously recorded. wikipedia.orgnih.gov By analyzing this diffraction pattern, scientists can calculate a three-dimensional map of the electron density within the crystal, from which the positions of the individual atoms can be determined and the molecular structure can be modeled. nih.gov While a specific crystallographic study for this compound is not detailed in the provided sources, studies on related quinoline (B57606) derivatives have successfully used this technique to confirm their synthesized structures. researchgate.net
Table 2: Key Steps in X-ray Crystallography
| Step | Description | Purpose |
|---|---|---|
| 1. Crystallization | Growing a single, high-quality crystal of the compound. | To create an ordered, repeating lattice necessary for coherent diffraction. nih.gov |
| 2. Data Collection | Mounting the crystal and exposing it to a monochromatic X-ray beam to collect diffraction data. | To obtain a diffraction pattern that is unique to the compound's crystal structure. wikipedia.org |
| 3. Structure Solution | Using the diffraction data to solve the "phase problem" and generate an initial electron density map. | To create a preliminary model of the atomic arrangement. |
| 4. Structure Refinement | Computationally refining the atomic positions to best fit the experimental diffraction data. | To produce a final, highly accurate three-dimensional model of the molecule. wikipedia.org |
Advanced Analytical Techniques for Biologically Relevant Studies (e.g., Microscale Thermophoresis for binding)
To understand the biological relevance of this compound, it is crucial to study its interactions with potential biological targets such as proteins or enzymes. Microscale Thermophoresis (MST) is a modern biophysical technique used to quantify molecular interactions in solution. nih.govharvard.edu It measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. harvard.edu
In a typical MST experiment, a fluorescently labeled target molecule (e.g., a protein) is kept at a constant concentration, while the ligand (in this case, this compound) is titrated at varying concentrations. harvard.edu The binding of this compound to the target protein causes changes in the protein's size, charge, or hydration shell, which in turn alters its thermophoretic movement. harvard.edu These changes are detected by monitoring the fluorescence within the heated capillary. By plotting the change in thermophoresis against the ligand concentration, a binding curve can be generated, from which the binding affinity (expressed as the dissociation constant, Kd) can be accurately determined. nih.gov MST is advantageous because it requires low sample consumption, is fast, and can be performed in complex biological liquids like cell lysates. harvard.edunih.gov
Table 3: Key Parameters in a Microscale Thermophoresis Experiment
| Parameter | Description | Significance |
|---|---|---|
| Target Molecule | The molecule that is fluorescently labeled (e.g., protein). | The molecule whose binding interaction is being studied. |
| Ligand | The non-fluorescent molecule being titrated (e.g., this compound). | The binding partner whose affinity for the target is being measured. |
| Thermophoresis | The directed movement of molecules in a temperature gradient. | The change in this movement upon binding is the basis of the measurement. nih.gov |
| Dissociation Constant (Kd) | The concentration of ligand at which half of the target molecules are bound. | A quantitative measure of binding affinity; a lower Kd indicates a stronger interaction. nih.gov |
Development and Validation of Analytical Methods
The development and validation of an analytical method are critical to ensure that the results obtained are reliable, reproducible, and accurate. jru-b.com This is a formal process that demonstrates a method is suitable for its intended purpose. jru-b.comjddtonline.info For this compound, this would involve creating a specific procedure (e.g., using HPLC or GC) to quantify it and then validating that procedure according to established guidelines, such as those from the International Council for Harmonisation (ICH). jru-b.comeuropa.eu
The validation process assesses several key performance parameters:
Accuracy: The closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration and comparing the measured value to the actual value. jddtonline.info
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). jddtonline.info
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. jddtonline.info
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jddtonline.info
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities or degradation products.
Table 4: Key Analytical Method Validation Parameters
| Parameter | Definition | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | The closeness of agreement between the accepted true value and the value found. jddtonline.info | Recovery of 98-102% |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be measured with acceptable precision and accuracy. jddtonline.info | Signal-to-Noise ratio of 10:1 |
| Linearity (r²) | The correlation coefficient of the calibration curve. | r² ≥ 0.999 |
Medicinal Chemistry Applications and Drug Discovery Potential of 1 Methylisoquinolin 7 Amine
1-Methylisoquinolin-7-amine as a Core Scaffold in Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of more complex, biologically active molecules. chemimpex.com The isoquinoline (B145761) framework itself is known for its stability and specific reactivity, making it an attractive starting point for developing new drugs. chemimpex.com The presence of the methyl group at the 1-position and the amine group at the 7-position provides distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). These functional groups can be altered to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. The versatility of the isoquinoline scaffold allows it to be a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents. chemimpex.com
Design and Synthesis of Analogs for Enhanced Bioactivity
The generation of analogs from a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic efficacy and selectivity. The synthesis of isoquinoline derivatives can be achieved through various established chemical reactions, such as the Bischler–Napieralski and Pictet–Spengler reactions, which allow for the construction of the core dihydro- or tetrahydroisoquinoline structure. researchgate.netmdpi.com Modern synthetic methodologies continue to be developed to create diverse isoquinoline skeletons. nih.gov
Structure-activity relationship (SAR) studies are critical in guiding the design of these analogs. By systematically modifying the substituents at different positions on the isoquinoline ring, researchers can determine which chemical features are essential for biological activity. semanticscholar.orgmdpi.com For instance, substitutions at the C-1, C-3, and C-4 positions of the isoquinoline core have been reviewed to understand their impact on pharmacological properties. nih.gov The goal is to create new molecules with improved potency and reduced off-target effects.
Rational Drug Design Approaches Utilizing the Isoquinoline Framework
Rational drug design leverages the three-dimensional structure of a biological target to create molecules that can specifically interact with it. azolifesciences.com This approach is highly effective for scaffolds like isoquinoline. When the structure of the target protein is known, computational methods such as molecular docking can be employed to predict how different isoquinoline derivatives will bind. researchgate.netbpums.ac.ir This allows chemists to prioritize the synthesis of compounds that are most likely to be active.
Structure-based drug design can lead to the development of highly potent and selective inhibitors. nih.gov For example, by understanding the binding site of a particular kinase, researchers can design isoquinoline derivatives that fit precisely into the active site, blocking its function. nih.gov Computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.govscirp.org
Exploration of Therapeutic Areas (e.g., infectious diseases, oncology, neurology)
The isoquinoline scaffold has demonstrated therapeutic potential across a diverse range of diseases. nih.gov Derivatives of isoquinoline have been investigated for their utility in oncology, neurology, and infectious diseases.
Oncology: Isoquinoline derivatives have shown significant anticancer properties. chemimpex.comamerigoscientific.com They can act through various mechanisms, such as the inhibition of protein kinases like EGFR, which are often dysregulated in cancer. nih.gov Some quinazolinone derivatives, structurally related to isoquinolines, have demonstrated potent cytotoxicity against human cancer cell lines, including breast and lung cancer. nih.govnih.gov The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. nih.gov
Neurology: Certain isoquinoline derivatives have been studied for their neuroprotective effects. nih.gov For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), a related compound, has shown potential in models of neurodegenerative illnesses. nih.gov Endogenous isoquinolines have also been identified in the human brain, suggesting a potential role in neurological processes and disorders like Parkinson's disease. nih.govnih.gov
Infectious Diseases: The isoquinoline framework is a component of molecules with antimicrobial and antifungal activity. nih.govchemimpex.com Researchers have synthesized isoquinoline derivatives and tested them against various pathogens. mdpi.com For example, certain compounds have shown activity against Gram-positive bacteria like Staphylococcus aureus. mdpi.com
Table 1: Investigated Therapeutic Areas for Isoquinoline Derivatives
| Therapeutic Area | Examples of Activity | Mechanism of Action (Examples) |
|---|---|---|
| Oncology | Anticancer, Antiproliferative | Kinase inhibition (e.g., EGFR), Induction of apoptosis, Cell cycle arrest |
| Neurology | Neuroprotection | MAO inhibition, Free radical scavenging, Antagonism of glutamatergic system |
| Infectious Diseases | Antibacterial, Antifungal | Inhibition of microbial survival and replication |
Interdisciplinary Research Collaborations for Translational Studies
The journey of a compound from a laboratory scaffold to a clinical therapeutic requires extensive collaboration among various scientific disciplines. This multidisciplinary approach is essential for translational research, which aims to "translate" basic scientific discoveries into practical applications for human health.
The development of drugs based on the this compound scaffold would involve:
Medicinal Chemists: To design and synthesize novel analogs with improved properties. nih.gov
Computational Chemists: To use molecular modeling and simulations to guide drug design and predict compound behavior. mdpi.comnih.gov
Biologists and Pharmacologists: To conduct in vitro and in vivo testing to evaluate the efficacy and mechanism of action of the new compounds.
Toxicologists: To assess the safety profile of potential drug candidates.
Such collaborations, often spanning academia and the pharmaceutical industry, are crucial for navigating the complex and lengthy process of drug development. By integrating expertise from different fields, researchers can more efficiently identify promising lead compounds, optimize their properties, and advance them toward clinical trials.
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Strategies for Complex Derivatives
The synthesis of isoquinoline (B145761) derivatives is a cornerstone of medicinal chemistry, with a rich history of foundational methods like the Bischler-Napieralski and Pictet-Spengler reactions. ijpsjournal.com However, the demand for structurally complex and diverse molecules necessitates the development of more efficient, atom-economical, and environmentally benign synthetic strategies. nih.gov Recent advances are focusing on transition-metal-catalyzed C-H activation and annulation reactions, which allow for the direct functionalization of the isoquinoline core and the rapid assembly of complex derivatives from simpler precursors. ijpsjournal.com
For instance, photo-induced cascade reactions are emerging as a powerful tool for synthesizing amide-functionalized isoquinoline-1,3-diones under mild conditions. rsc.org Another approach involves the reaction of 1-methylisoquinoline (B155361) with hydrazonoyl halides to create fused triazoloisoquinoline systems, which can be further modified to produce complex pyrazolyl- and thiadiazolyl-substituted isoquinolines. researchgate.net These modern methods provide access to novel chemical space and enable the late-stage diversification of lead compounds, which is crucial for optimizing pharmacological properties. ijpsjournal.com
Future work in this area will likely focus on:
Asymmetric Synthesis: Developing catalytic enantioselective methods to produce chiral isoquinoline derivatives, which are common in nature and often exhibit stereospecific biological activity. nih.gov
Flow Chemistry: Utilizing continuous-flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of isoquinoline-based drug candidates.
Biocatalysis: Employing enzymes to catalyze key synthetic steps, offering high selectivity and milder reaction conditions. ijpsjournal.com
A method for synthesizing the related compound 7-Amino-1-methyl-3,4-dihydroisoquinoline involves the reduction of a nitro-substituted precursor using tin(II) chloride dihydrate in ethanol (B145695) and hydrochloric acid. mdpi.com This highlights the type of foundational reactions that can be built upon to create more complex derivatives.
Deeper Understanding of Biological Mechanisms through Advanced Omics Technologies
Understanding the precise molecular mechanisms by which 1-Methylisoquinolin-7-amine and its derivatives exert their biological effects is critical for their development as therapeutic agents. Advanced "omics" technologies, including proteomics, metabolomics, and transcriptomics, offer powerful, high-throughput tools to achieve this. nih.govmdpi.com These approaches provide a global snapshot of the changes in proteins, metabolites, and gene expression within a cell or organism in response to a compound. nih.gov
Proteomics: This technology can identify the direct protein targets of a drug and map the downstream signaling pathways that are affected. nih.gov Mass spectrometry-based proteomics can quantify changes in protein expression and post-translational modifications, revealing how a compound like a this compound derivative might alter cellular processes such as the cell cycle or apoptosis. researchgate.netnih.gov
Metabolomics: By profiling the complete set of small-molecule metabolites, this approach can uncover changes in metabolic pathways targeted by a compound. nih.gov For example, metabolomic analysis could reveal if an isoquinoline derivative affects cancer cell metabolism, a key area of interest for anticancer drug discovery. researchgate.net
Transcriptomics: This technique analyzes the expression levels of all genes in a cell. It can help identify genes that are up- or down-regulated by a compound, providing clues about its mechanism of action and potential off-target effects. nih.gov
Integrating data from multiple omics platforms (multi-omics) can provide a more comprehensive and systems-level understanding of a drug's activity. mdpi.com For example, combining proteomic and metabolomic data can link changes in enzyme levels to alterations in specific metabolic pathways, offering a clearer picture of the drug's impact. nih.gov This integrated approach is crucial for identifying robust biomarkers for drug efficacy and for understanding the complex biology of isoquinoline compounds. mdpi.com
| Omics Technology | Application in Isoquinoline Research | Potential Insights |
| Proteomics | Identification of protein binding partners and signaling pathway modulation. | Direct drug targets, mechanism of action, off-target effects. |
| Metabolomics | Analysis of changes in cellular metabolic profiles. | Effects on cancer metabolism, identification of metabolic biomarkers. |
| Transcriptomics | Profiling of gene expression changes upon compound treatment. | Gene regulatory networks affected, potential toxicity pathways. |
| Multi-Omics | Integrated analysis of proteomic, metabolomic, and transcriptomic data. | Systems-level understanding of drug action, comprehensive biomarker discovery. |
Application of Artificial Intelligence and Machine Learning in Isoquinoline Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, making it faster, cheaper, and more efficient. nih.govnih.gov These computational tools can analyze vast and complex datasets to identify promising drug candidates, predict their properties, and optimize their structures. mdpi.comresearchgate.net
In the context of isoquinoline drug discovery, AI and ML can be applied in several key areas:
Virtual Screening: ML models can be trained on large libraries of known compounds to predict the biological activity of new, untested isoquinoline derivatives. nih.gov This allows researchers to screen millions of virtual compounds and prioritize a smaller, more promising set for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use ML algorithms to build mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov These models can predict the potency of novel isoquinoline analogues and guide medicinal chemists in designing more effective molecules. mdpi.com
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its success. AI models can be trained to predict these properties from a compound's structure, helping to identify and eliminate molecules with poor pharmacokinetic profiles early in the discovery process. researchgate.netmednexus.org
De Novo Drug Design: Deep learning techniques, such as generative adversarial networks (GANs), can design entirely new molecular structures with desired properties. mdpi.com This approach could be used to generate novel isoquinoline scaffolds tailored to specific biological targets.
The success of these AI/ML applications depends heavily on the availability of large, high-quality datasets. mednexus.org As more experimental data on isoquinoline derivatives becomes available, the predictive power of these computational models will continue to improve, accelerating the discovery of new isoquinoline-based medicines.
Exploration of Unconventional Biological Activities
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.gov Isoquinoline alkaloids exhibit a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. rsc.orgnih.gov While much research has focused on these established areas, there is significant potential for discovering unconventional biological activities for compounds like this compound and its derivatives.
Future research could explore novel therapeutic areas such as:
Antiviral Agents: Some isoquinoline alkaloids have shown promise as antiviral agents. researchgate.net Screening derivatives of this compound against a panel of viruses could identify new leads for treating infectious diseases.
Modulators of Epigenetic Targets: Natural compounds are increasingly being investigated for their ability to modulate epigenetic enzymes like histone deacetylases (HDACs) or DNA methyltransferases (DNMTs), which are implicated in cancer and other diseases. mdpi.com
Targeting Protein-Protein Interactions: Many disease processes are driven by specific protein-protein interactions. The complex, three-dimensional structures of isoquinoline derivatives may make them well-suited to disrupt these interactions.
Agents for Rare and Neglected Diseases: The chemical diversity of isoquinolines offers a rich starting point for screening campaigns against diseases that are currently underserved by the pharmaceutical industry.
The exploration of such unconventional activities will be driven by high-throughput screening technologies and a deeper understanding of disease biology, opening up new therapeutic possibilities for the isoquinoline class of compounds.
Integration of Experimental and Computational Approaches for Predictive Modeling
The synergy between experimental research and computational modeling is a powerful paradigm in modern drug discovery. mdpi.com For isoquinoline derivatives, integrating these approaches can lead to more accurate predictive models and a more rational design of new therapeutic agents.
This integrated workflow typically involves a cycle of computational prediction and experimental validation:
In Silico Design and Screening: Computational tools are used to design novel this compound derivatives and predict their properties. This includes molecular docking to predict how a compound might bind to its target protein, and QSAR or ML models to estimate its biological activity and ADMET properties. mdpi.comnih.gov
Chemical Synthesis: The most promising candidates identified through in silico screening are then synthesized in the laboratory. researchgate.net
In Vitro and In Vivo Testing: The synthesized compounds are tested experimentally to measure their actual biological activity, for example, in enzyme assays or cell-based models. researchgate.net
Model Refinement: The new experimental data is used to refine and improve the initial computational models. This iterative process leads to increasingly accurate predictions and a better understanding of the structure-activity relationships. mdpi.com
This combination of "wet lab" and "dry lab" research accelerates the discovery process by focusing experimental resources on the most promising compounds. mdpi.com For example, molecular docking studies can provide insights into the plausible binding modes of isoquinoline derivatives within an enzyme's active site, helping to rationalize their observed activity and guide the design of more potent inhibitors. researchgate.net
| Computational Method | Application | Experimental Validation |
| Molecular Docking | Predicts binding pose and affinity of a ligand to a protein target. | Enzyme inhibition assays, X-ray crystallography. |
| 3D-QSAR | Correlates 3D structural features with biological activity. | Synthesis and testing of new analogues to confirm predictions. |
| Pharmacophore Modeling | Identifies essential structural features for biological activity. | Design of novel compounds based on the pharmacophore model. |
| ADMET Prediction | Estimates pharmacokinetic and toxicity properties. | In vitro ADMET assays, in vivo pharmacokinetic studies. |
Challenges and Opportunities in Isoquinoline-Based Chemical Biology
Despite the immense potential of isoquinoline-based compounds, several challenges remain in their development as tools for chemical biology and as therapeutic agents. Synthesizing complex, polycyclic, and stereochemically rich isoquinoline alkaloids can be a significant hurdle, requiring multi-step and often low-yielding reaction sequences. nih.gov Furthermore, elucidating the precise mechanism of action and identifying all cellular targets for a bioactive compound can be complex, as these molecules often exhibit polypharmacology (interacting with multiple targets).
However, these challenges are balanced by significant opportunities. The vast chemical diversity of natural and synthetic isoquinolines provides a rich resource for drug discovery. nih.govijpsjournal.com The development of novel synthetic methodologies is making this chemical space more accessible. nih.gov The advent of powerful technologies like multi-omics and AI is providing unprecedented tools to unravel the complex biological activities of these compounds and to design new molecules with improved potency and selectivity. nih.govnih.gov The continued interdisciplinary collaboration between synthetic chemists, biologists, and computational scientists will be key to overcoming the challenges and fully realizing the opportunities within isoquinoline-based chemical biology.
Q & A
Q. What are the recommended synthetic routes for 1-Methylisoquinolin-7-amine, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis of this compound can be approached via aminolysis/Dimroth rearrangement sequences, as demonstrated in analogous isoquinoline derivatives (e.g., 7-chloroquinolin-4-amine synthesis) . Key steps include:
- Thiopyrane derivative preparation.
- Methylation using iodomethane to stabilize intermediates.
- Purification via column chromatography.
To ensure reproducibility: - Document all synthetic steps in the main manuscript, including reagent stoichiometry, reaction temperatures, and solvent systems.
- Provide spectral data (NMR, HPLC) for critical intermediates and final products in the supplementary materials, adhering to journal guidelines for compound characterization .
Table 1 : Key Synthetic Parameters
| Step | Reagents/Conditions | Monitoring Technique | Reference |
|---|---|---|---|
| Aminolysis | NH₃/EtOH, 60°C | TLC (Rf = 0.5) | |
| Methylation | CH₃I, K₂CO₃ | HPLC (purity >95%) |
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- Use - and -NMR to verify substituent positions and methyl group integration .
- Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities .
- Purity Assessment :
- Quantify impurities via HPLC with UV detection (λ = 254 nm) .
- Report melting points and elemental analysis (C, H, N) to validate stoichiometry .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (P280/P281 codes) .
- Ventilation : Use fume hoods to minimize inhalation exposure (H335 hazard) .
- Storage : Seal containers under inert gas (argon/nitrogen) and refrigerate at 2–8°C to prevent degradation .
- Toxicity Note : Acute toxicity data are limited (Category 4 for oral/dermal routes); assume high toxicity and prioritize waste neutralization protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?
- Methodological Answer :
- Cross-Validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) to confirm bond connectivity .
- Dynamic Effects : Account for tautomerism or rotameric equilibria using variable-temperature NMR .
- Computational Aids : Optimize molecular geometries via DFT (B3LYP/6-31G*) and simulate NMR spectra using software like Gaussian .
Q. What strategies are effective for elucidating the biological activity mechanisms of this compound?
- Methodological Answer :
- In Vitro Assays :
- Screen for kinase inhibition using ATP-competitive binding assays .
- Quantify IC₅₀ values with dose-response curves (3–5 replicates per concentration) .
- Target Identification :
- Use pull-down assays with biotinylated probes to isolate protein targets .
- Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can computational models predict the physicochemical properties of this compound, and what experimental validation is required?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
